Galloyl tyramine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

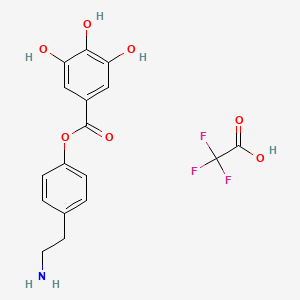

Galloyl tyramine, also known as this compound, is a useful research compound. Its molecular formula is C17H16F3NO7 and its molecular weight is 403.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Galloyl Tyramine

The first total synthesis of this compound was successfully achieved, highlighting its significance as an inhibitor of the Pim2 kinase, which is implicated in various cancers. The synthesis involved a series of reactions starting from perbenzylated gallic acid and N-t-Boc-tyramine, ultimately yielding this compound with an overall yield of 47% . The detailed synthetic pathway is outlined below:

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Benzylation of methyl gallate | 96 |

| 2 | Conversion to acid chloride and coupling with N-t-Boc-tyramine | 70 |

| 3 | Hydrogenation and deprotection | 71 |

Biological Activities

This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry:

- Inhibition of Pim2 Kinase : As an inhibitor of Pim2 kinase, this compound shows promise in cancer treatment by modulating pathways involved in cell proliferation and survival .

- Antioxidant Properties : Its structure suggests potential antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

- Neurotransmitter Modulation : Research indicates that compounds related to tyramine can influence neurotransmitter release and gut-brain interactions, suggesting a role in neuropharmacology .

Therapeutic Potential

This compound's therapeutic applications are being explored across various domains:

- Cancer Therapy : Given its role as a Pim2 kinase inhibitor, this compound could be developed into a therapeutic agent for specific cancers. Studies have shown IC50 values indicating effective inhibition at low concentrations .

- Neurological Disorders : The modulation of neurotransmitter systems may position this compound as a candidate for treating conditions like depression or anxiety, where neurotransmitter balance is crucial .

- Antioxidant Applications : Its antioxidant properties could be harnessed in nutraceutical formulations aimed at improving health outcomes related to oxidative stress .

Case Studies

- Pim2 Kinase Inhibition :

- Neuropharmacological Effects :

- Antioxidant Activity :

Eigenschaften

Molekularformel |

C17H16F3NO7 |

|---|---|

Molekulargewicht |

403.3 g/mol |

IUPAC-Name |

[4-(2-aminoethyl)phenyl] 3,4,5-trihydroxybenzoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H15NO5.C2HF3O2/c16-6-5-9-1-3-11(4-2-9)21-15(20)10-7-12(17)14(19)13(18)8-10;3-2(4,5)1(6)7/h1-4,7-8,17-19H,5-6,16H2;(H,6,7) |

InChI-Schlüssel |

XXDZPSFWEDNYSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CCN)OC(=O)C2=CC(=C(C(=C2)O)O)O.C(=O)(C(F)(F)F)O |

Synonyme |

galloyl tyramine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.